2-(Tributylstannyl)thiophene chemical properties and structure
2-(Tributylstannyl)thiophene chemical properties and structure
An In-depth Technical Guide to 2-(Tributylstannyl)thiophene
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Tributylstannyl)thiophene is an important organotin reagent widely utilized in organic synthesis. Its primary application lies in palladium-catalyzed cross-coupling reactions, most notably the Stille coupling, to form carbon-carbon bonds.[1][2] This versatility makes it a valuable building block in the synthesis of complex organic molecules, including conjugated polymers and pharmacologically active compounds.[3][4] This document provides a comprehensive overview of its chemical structure, physicochemical properties, a detailed experimental protocol for its synthesis, and its application in the Stille coupling reaction. Safety and handling precautions are also discussed due to the toxicity associated with organotin compounds.[5][6]
Chemical Structure and Identifiers
2-(Tributylstannyl)thiophene consists of a thiophene (B33073) ring substituted at the 2-position with a tributyltin group. The tin atom is bonded to the thiophene ring and three butyl chains.
Table 1: Chemical Identifiers
| Identifier | Value |
|---|---|
| IUPAC Name | tributyl(thiophen-2-yl)stannane[7][8] |
| CAS Number | 54663-78-4[1][3][9] |
| Molecular Formula | C₁₆H₃₀SSn[1][10] |
| SMILES | CCCC--INVALID-LINK--(CCCC)c1cccs1[3][10] |
| InChI Key | UKTDFYOZPFNQOQ-UHFFFAOYSA-N[3][10] |
| MDL Number | MFCD00192513[1][3] |
| PubChem CID | 2779373[8] |
Physicochemical Properties
2-(Tributylstannyl)thiophene is a colorless to yellow liquid at room temperature.[1] It is stable under normal conditions but is sensitive to air and moisture.[2] Its key physical and chemical properties are summarized below.
Table 2: Physicochemical Data
| Property | Value |
|---|---|
| Molecular Weight | 373.18 g/mol [1][10] |
| Appearance | Colorless liquid[1][11] |
| Boiling Point | 155 °C at 0.1 mmHg[1][10] |
| Density | 1.175 g/mL at 25 °C[1][3][10] |
| Refractive Index (n20/D) | 1.518[1][3][10] |
| Flash Point | 105 °C (221 °F) - closed cup[3][7] |
| Solubility | Soluble in organic solvents like THF and dichloromethane (B109758). |
Synthesis and Experimental Protocols
The most common method for synthesizing 2-(tributylstannyl)thiophene involves the reaction of a lithiated thiophene intermediate with tributyltin chloride.[1]
Experimental Protocol: Synthesis from 2-Bromothiophene (B119243)
This protocol is adapted from a patented procedure.[1]
Materials:
-
2-Bromothiophene (4.89 g, 30 mmol)
-
Anhydrous tetrahydrofuran (B95107) (THF), 60 mL
-
n-Butyllithium (n-BuLi), 2.2 M in hexane (B92381) (15 mL, 33 mmol)
-
Tributyltin chloride (8.95 mL, 33 mmol)
-
Dichloromethane
-
Deionized water
-
Saturated saline solution
-
Anhydrous magnesium sulfate (B86663)
-
Petroleum ether containing a small amount of triethylamine (B128534)
Procedure:
-
Add 2-bromothiophene and anhydrous THF to a 250 mL three-necked flask equipped with a constant pressure dropping funnel.
-
Evacuate the system and backfill with argon three times to ensure an inert atmosphere.[1]
-
Cool the reaction flask to -20 °C using a cryostat bath.
-
Slowly add the n-butyllithium solution dropwise while maintaining the temperature at -20 °C. Stir for 1 hour at this temperature.[1]
-
Slowly add tributyltin chloride dropwise to the reaction mixture, again maintaining the temperature at -20 °C. Continue the reaction for another hour.[1]
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by adding 150 mL of deionized water.
-
Extract the aqueous layer three times with dichloromethane (80 mL each).
-
Combine the organic layers and wash them three times with saturated saline solution (100 mL each).[1]
-
Dry the organic phase over anhydrous magnesium sulfate overnight.
-
Filter to remove the desiccant and concentrate the filtrate using a rotary evaporator.
-
Purify the resulting residue by silica (B1680970) gel column chromatography, using petroleum ether with a small amount of triethylamine as the eluent, to yield the final product as a colorless liquid (Expected yield: ~90%).[1]
Applications in Organic Synthesis: The Stille Coupling
2-(Tributylstannyl)thiophene is a key reagent in the Stille cross-coupling reaction, a powerful method for forming C-C bonds between an organostannane and an organic electrophile (typically an organohalide or triflate), catalyzed by a palladium complex.[2][6] This reaction is valued for its tolerance of a wide variety of functional groups and its relative insensitivity to air and moisture.[2]
The thiophene moiety introduced via this reaction is a critical component in many materials used in organic electronics, such as conductive polymers and organic light-emitting diodes (OLEDs).[4]
Stille Coupling Catalytic Cycle
The mechanism of the Stille reaction involves a catalytic cycle with a palladium(0) species.[6][12]
Figure 1. Catalytic cycle of the Stille cross-coupling reaction.
The cycle proceeds via three main steps:
-
Oxidative Addition : The active Pd(0) catalyst reacts with an organic electrophile (R¹-X) to form a Pd(II) complex.[6]
-
Transmetalation : The R² group (the thienyl group from 2-(tributylstannyl)thiophene) is transferred from the tin atom to the palladium complex, displacing the halide (X) and forming a new Pd(II) intermediate.[6]
-
Reductive Elimination : The two organic groups (R¹ and R²) are coupled and eliminated from the palladium center, forming the desired product (R¹-R²) and regenerating the Pd(0) catalyst, which re-enters the cycle.[6]
Safety and Handling
2-(Tributylstannyl)thiophene is a hazardous substance and must be handled with appropriate safety precautions.[5]
Table 3: Hazard Information
| Hazard Type | GHS Classification |
|---|---|
| Acute Toxicity | Toxic if swallowed (Category 3, Oral), Harmful in contact with skin (Category 4, Dermal).[3][13] |
| Irritation | Causes skin and serious eye irritation (Category 2).[3][13] |
| Organ Toxicity | Causes damage to organs (thymus) through prolonged or repeated exposure (STOT RE 1).[3][14] |
| Reproductive Toxicity | May damage fertility or the unborn child (Category 1B).[3][15] |
| Environmental Hazard | Very toxic to aquatic life with long-lasting effects (Aquatic Acute 1, Aquatic Chronic 1).[3][5][13] |
Handling Recommendations:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[14]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[3][5]
-
Avoid breathing vapors or mists.[15]
-
Keep containers tightly sealed when not in use.[5]
-
Prevent the material from entering drains or waterways due to its high aquatic toxicity.[14]
-
In case of spills, absorb with an inert material and dispose of as hazardous waste.[15]
References
- 1. 2-(TRIBUTYLSTANNYL)THIOPHENE | 54663-78-4 [chemicalbook.com]
- 2. Stille Cross-Coupling Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 3. 2-(Tributylstannyl)thiophene 97 54663-78-4 [sigmaaldrich.com]
- 4. 2-三丁基甲锡烷基噻吩 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. Stille reaction - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. 2-(Tri-n-butylstannyl)thiophene | C16H30SSn | CID 2779373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-三丁基甲锡烷基噻吩 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. 2-(Tributylstannyl)thiophene 97 54663-78-4 [sigmaaldrich.com]
- 11. echemi.com [echemi.com]
- 12. uwindsor.ca [uwindsor.ca]
- 13. chemicalbook.com [chemicalbook.com]
- 14. fishersci.com [fishersci.com]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
